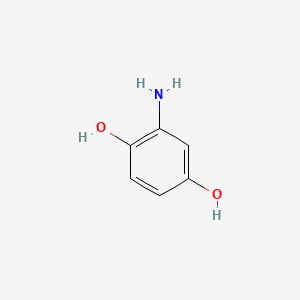

Aminohydroquinone

Overview

Description

Synthesis Analysis

The synthesis of aminohydroquinone derivatives and related compounds has been a subject of extensive research. A notable method involves the iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis of alkyne tethered 2-amino benzaldehyde/acetophenone derivatives, leading to the efficient synthesis of functionalized dihydroquinolines and quinolines (Jalal et al., 2014). Another approach is the one-pot reductive amination procedure used to synthesize amino-anthraquinone chromophores, showcasing the versatility in synthesizing amino-substituted quinones (Jones et al., 2011).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various spectroscopic techniques. Single crystal X-ray diffraction data have confirmed the proposed formulations of these compounds, revealing the presence of intramolecular hydrogen bonding between the quinone and secondary amine units, which significantly influences their electronic characteristics (Jones et al., 2011).

Chemical Reactions and Properties

This compound and its derivatives participate in a variety of chemical reactions, demonstrating their reactivity and utility in organic synthesis. For example, the nucleophilic substitution reactions have been successfully employed to synthesize aminoanthraquinone derivatives, showcasing their potential in generating compounds with significant cytotoxicity towards cancer cell lines (Nor et al., 2013). Additionally, the addition of amino acids, peptides, and proteins to quinones derived from catechols and catecholamines has been studied, highlighting the formation of ring-substituted o-semiquinones (Kalyanaramans et al., 1987).

Physical Properties Analysis

The physical properties of this compound derivatives, including luminescence and structural characteristics, have been extensively investigated. The luminescence properties of certain amino-anthraquinone complexes display dual emission, dependent upon the wavelength of sensitization, with short-lived AQ fluorescence superimposed upon long-lived emissions (Jones et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound derivatives are influenced by their structure, showcasing significant charge transfer characteristics. DFT calculations suggest that the position of amino-substitution at the AQ core influences the wavelength of the lowest energy feature by modulation of the HOMO, rather than the LUMO energy, indicating the profound impact of molecular structure on their electronic characteristics (Jones et al., 2011).

Scientific Research Applications

Therapeutic Applications in Malaria

Aminohydroquinones, specifically 8-aminoquinolines, have been pivotal in treating latent malaria. The 8-aminoquinoline therapy began with the use of plasmochin in 1926 and later evolved with the introduction of primaquine. These compounds have significantly contributed to the fight against malaria, despite their associated hemolytic toxicity in glucose-6-phosphate dehydrogenase (G6PD) deficient patients. Tafenoquine, a newer 8-aminoquinoline registered in 2018, is used for preventing and treating relapsing malaria, showcasing the enduring promise of aminohydroquinones in treating endemic malaria (Baird, 2019).

Genotoxicity and Comparative Studies

Research has explored the genotoxic effects of various aminohydroquinone analogs. For example, 1,4-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione (HAQ) and its analogs have shown different genotoxicity levels in mammalian cells and bacteria. These findings have important implications for understanding the mutagenic and genotoxic activities of such compounds, informing the development of more effective drugs (Au et al., 1981).

Mutagenic and Genotoxic Activities

Aminohydroxynaphthoquinones, such as ANQ and ANQ-OH, exhibit mutagenic and genotoxic activities in prokaryotic cells and V79 Chinese hamster lung fibroblast cells. The study of these compounds provides insights into their pro-oxidant activity and DNA intercalation capability, essential for understanding their biological impacts (da Costa Medina et al., 2008).

Histochemical Applications

Aminohydroquinones have been utilized in histochemical techniques. For instance, 8-amino-1,2,3,4-tetrahydroquinone has been used as a histochemical substrate for cytochrome oxidase, aiding in visualizing enzyme activity in various tissues (Burstone, 1961).

Synthesis and Biological Activity of Analogs

Research on N-(Aminoalkyl)imide antineoplastic agents has been significant. The synthesis and biological activity of aminoanthraquinones, such as DHAQ and its analogs, have shown promise in antileukemia and antimelanoma activities, indicating their potential as effective therapeutic agents (Zee-Cheng & Cheng, 1985).

Marine Sponges and Novel Compounds

Aminoquinones, such as cyclosmenospongine, have been isolated from marine sponges, contributing to the discovery of new sesquiterpenoid aminoquinones with potential biological applications (Utkina et al., 2003).

Bio-Medicinal and Energy Storage Applications

Anthraquinone and its amino derivatives exhibit a wide range of therapeutic applications, including antimicrobial and antitumor activities. Their structural diversity and synthetic routes are of significant interest in medicinal research and pharmaceutical development (Shafiq et al., 2022).

Cytotoxic Aminoanthraquinone Derivatives

The synthesis of aminoanthraquinones and their cytotoxic activity against cancer cell lines have been a focus of research. This includes the investigation of new aminoanthraquinone derivatives and their potential as antineoplastic agents (Nor et al., 2013).

Future Directions

The future directions of aminohydroquinone research could involve further exploration of its synthesis, reactivity, and potential applications in various fields. For instance, its role in the oxidation of organic compounds is a prominent challenge in the chemical industry . Additionally, its potential use in drug development is also of interest.

Mechanism of Action

Target of Action

Aminohydroquinone, like other quinones, is suggested to have DNA as its major target . Quinones are known to interact with DNA through various mechanisms such as alkylation, intercalation, and induction of double-strand DNA breaks .

Mode of Action

Quinones are known to be fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

They also participate in reactions with amino acids, resulting in imine formation, 1,4-Michael addition via nitrogen or sulfur, and Strecker degradation forming aldehydes .

Result of Action

The reaction of quinones with amino acids can influence the color, taste, and aroma of foods . It can also lead to physical and physiological phenomena such as browning of foods, discoloration of plants during processing, alteration of solubility and digestibility, and formation of humic substances .

Action Environment

The action of this compound, like other quinones, can be influenced by environmental factors. For instance, the reaction between quinones and amino acids mainly occurs in wounded, cut, or crushed plant material during harvest, ensiling, or disintegrating cells .

properties

IUPAC Name |

2-aminobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXKRBZKPQBLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388510 | |

| Record name | aminohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20734-68-3 | |

| Record name | 2-Amino-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20734-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | aminohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

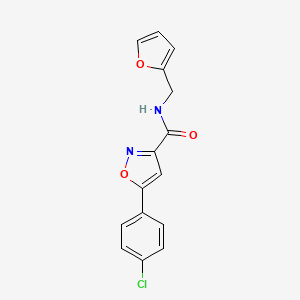

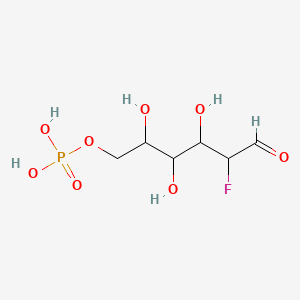

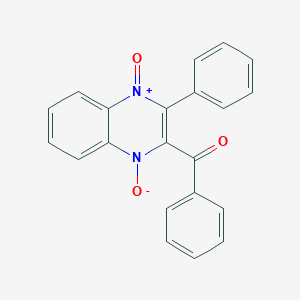

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-4-[[(2-methoxy-4-nitroanilino)-sulfanylidenemethyl]hydrazo]-4-oxobutanamide](/img/structure/B1230422.png)

![7-(2,5-Dimethoxyphenyl)-5-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1230424.png)

![1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide](/img/structure/B1230425.png)

![1-methyl-N-[4-(4-morpholinyl)phenyl]-2-quinolinimine](/img/structure/B1230426.png)

![N-(2-furanylmethyl)-N'-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]butanediamide](/img/structure/B1230427.png)

![(8R,9R,10S,13R,14S,17S)-10,13-dimethyl-17-[2-(6-sulfanylidene-3H-purin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1230430.png)

![2-amino-7-methyl-4-(5-nitro-2-furanyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B1230431.png)

![4-[13-hydroxy-13-[5-[5-(1,5,6-trihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1230437.png)

![12-Imino-9-methyl-10,11-dioxatricyclo[5.3.2.0~1,6~]dodecane-7,8,8-tricarbonitrile](/img/structure/B1230446.png)